molecular formula C21H24N4O2 B6424888 4-butoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzamide CAS No. 2034225-65-3

4-butoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzamide

Cat. No. B6424888
CAS RN: 2034225-65-3
M. Wt: 364.4 g/mol
InChI Key: STVPLVWYMHNBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzamide, also known as 4-Butoxy-N-methyl-5-pyridin-3-ylmethyl-pyrazol-1-yl-benzamide, is a synthetic organic compound that has a wide range of applications in scientific research. It is a versatile compound that is used in a variety of experiments, including those related to drug discovery, biochemical and physiological studies, and lab experiments.

Scientific Research Applications

4-butoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzamide has a wide range of applications in scientific research. It has been used in drug discovery studies to identify new compounds with potential therapeutic effects. It has also been used in biochemical and physiological studies to investigate the effects of various compounds on the body. Additionally, 4-butoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzamide has been used in lab experiments to investigate the effects of various compounds on the environment.

Mechanism of Action

The mechanism of action of 4-butoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzamide is not yet fully understood. However, it is believed that the compound acts as a ligand, binding to certain proteins in the body and altering their activity. This can lead to changes in biochemical and physiological processes, such as the production of certain hormones or enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-butoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzamide are not yet fully understood. However, some studies have shown that the compound can act as an agonist, activating certain receptors in the body and leading to changes in biochemical and physiological processes. For example, the compound has been shown to activate the 5-HT2A receptor, leading to an increase in serotonin levels in the brain. Additionally, the compound has been shown to act as an antagonist, blocking the activity of certain receptors and leading to changes in biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

4-butoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzamide has several advantages for use in lab experiments. It is a versatile compound that is easy to synthesize and can be used in a wide range of experiments. Additionally, the compound is relatively stable and does not degrade quickly, making it suitable for long-term experiments. However, the compound can be toxic if ingested or inhaled, so it is important to take safety precautions when working with it.

Future Directions

There are a number of potential future directions for 4-butoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzamide. For example, further research could be conducted to investigate the compound’s mechanism of action and its effects on biochemical and physiological processes. Additionally, the compound could be used in drug discovery studies to identify new compounds with potential therapeutic effects. Finally, the compound could be used in lab experiments to investigate the effects of various compounds on the environment.

Synthesis Methods

The synthesis of 4-butoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzamide is relatively straightforward. The first step is to prepare the starting material, which is 4-butoxy-N-methyl-5-pyridin-3-ylmethyl-pyrazol-1-yl-benzamide. This can be done by combining 4-butoxybenzyl alcohol with 5-methyl-1H-pyrazol-3-ylmethylpyridine in an aqueous solution. The reaction is then heated to a boiling point and the resulting compound is cooled and filtered to obtain the desired product.

properties

IUPAC Name

4-butoxy-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-3-4-11-27-19-7-5-17(6-8-19)21(26)23-14-16-12-18(15-22-13-16)20-9-10-24-25(20)2/h5-10,12-13,15H,3-4,11,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVPLVWYMHNBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.